

Theoretical studies and computational modeling of Bis(4-biphenyl)amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Bis(4-biphenyl)amine*

Cat. No.: *B020451*

[Get Quote](#)

An In-depth Technical Guide to the Theoretical and Computational Modeling of **Bis(4-biphenyl)amine**

Abstract

Bis(4-biphenyl)amine is a significant molecular entity within materials science, primarily recognized for its utility as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) and other electronic devices.^[1] Its rigid, π -conjugated structure endows it with favorable electronic properties that facilitate the efficient movement of positive charge carriers. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies used to investigate **Bis(4-biphenyl)amine**. We delve into the core principles of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate its structural, electronic, and optical properties. This document is intended for researchers, chemists, and materials scientists, offering both foundational knowledge and practical, step-by-step protocols for computational analysis. The narrative emphasizes a self-validating approach, where computational predictions are rigorously benchmarked against experimental data to ensure model fidelity and predictive power.

Introduction: The Significance of Bis(4-biphenyl)amine

Bis(4-biphenyl)amine, also known as 4,4'-Iminobis(biphenyl), is an aromatic amine that has garnered substantial interest as a functional intermediate for photoelectric materials.^[1] Its

molecular architecture, consisting of a central nitrogen atom bonded to two biphenyl moieties, creates an electron-rich system with a three-dimensional structure that can inhibit molecular aggregation—a crucial feature for creating stable, amorphous thin films in electronic devices.[2]

The primary application of **Bis(4-biphenyl)amine** is as a component in the hole-transporting layers of OLEDs.[1] In this role, it facilitates the injection and transport of holes from the anode to the emissive layer, while simultaneously blocking electrons, thereby enhancing device efficiency and longevity.[3][4] Understanding the relationship between its molecular structure and these charge-transport properties is paramount for designing next-generation materials. Computational modeling provides an indispensable toolkit for this purpose, allowing for the prediction of key performance metrics and offering insights that can accelerate the discovery and optimization of novel materials.[2][5]

This guide will systematically dissect the computational workflows used to model **Bis(4-biphenyl)amine**, explaining the causality behind methodological choices and demonstrating how theoretical data can be synergistically coupled with experimental results.

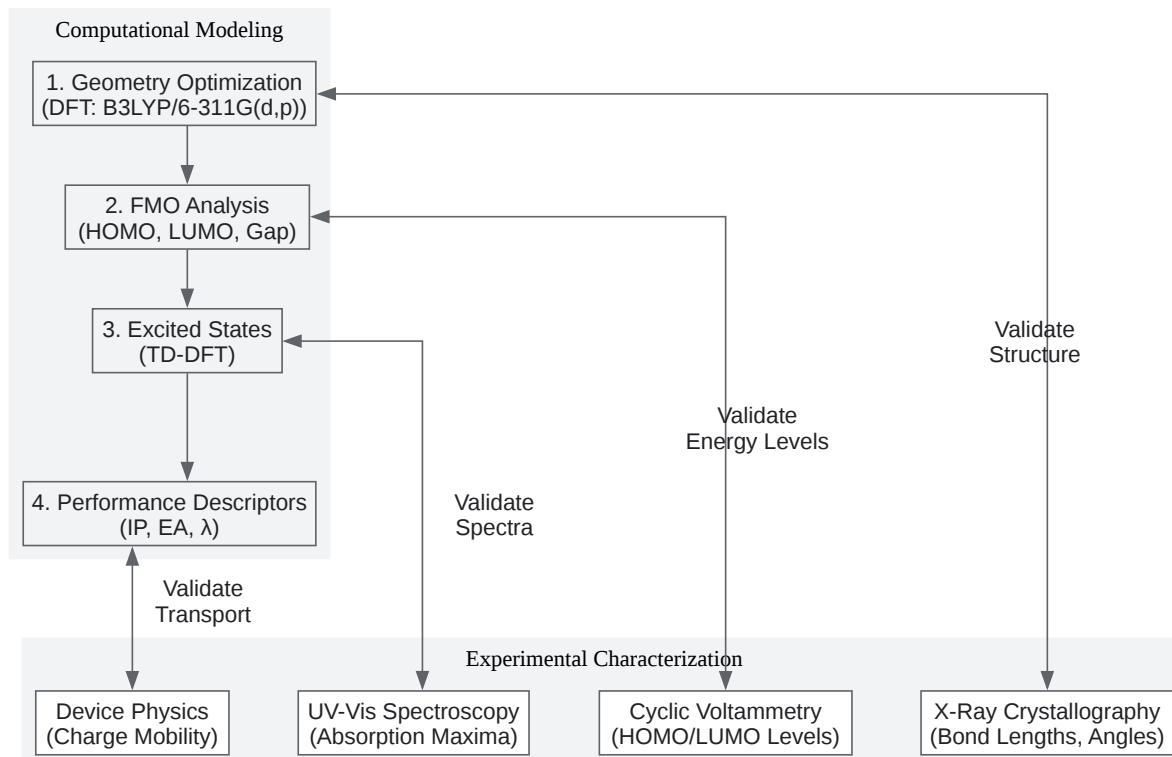
Fundamental Molecular and Physicochemical Properties

A robust computational study is built upon a foundation of known experimental data. These values serve as critical benchmarks for validating the accuracy of theoretical models.

Synthesis and Structure

Bis(4-biphenyl)amine is typically synthesized via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination.[6][7][8] A common route involves the reaction of Bis(4-bromophenyl)amine with phenylboronic acid in the presence of a palladium catalyst like $\text{Pd}(\text{PPh}_3)_4$.[6][7] The resulting molecule ($\text{C}_{24}\text{H}_{19}\text{N}$) is a white, crystalline solid.[6][7]

Physicochemical Data


The fundamental properties of **Bis(4-biphenyl)amine** provide the initial parameters for both experimental handling and computational setup.

Property	Value	Source
Molecular Formula	C ₂₄ H ₁₉ N	[1][7]
Molecular Weight	321.41 g/mol	[7]
CAS Number	102113-98-4	[1][6]
Melting Point	207-211 °C	[7]
Boiling Point	~507 °C (Predicted)	[7]
Appearance	White to Off-White Solid/Powder	[1][7]
Solubility	Slightly soluble in Chloroform, DMSO, Acetonitrile	[7]

Core Directive: A Computational Modeling Workflow

The predictive power of computational chemistry lies in a systematic and well-justified workflow. Here, we outline a validated protocol for modeling **Bis(4-biphenyl)amine**, grounded in Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for molecules of this size.

Diagram: The Self-Validating Computational-Experimental Loop

[Click to download full resolution via product page](#)

Caption: A workflow illustrating the synergy between computational modeling and experimental validation.

Step 1: Ground-State Geometry Optimization

Causality: The first and most critical step is to determine the molecule's most stable three-dimensional structure (its lowest energy conformation). All subsequent electronic property

calculations depend on an accurately optimized geometry. The dihedral angles between the phenyl rings are particularly important, as they dictate the extent of π -conjugation across the molecule, which in turn influences the electronic energy levels and optical properties.

Protocol:

- Input Structure: Build an initial 3D structure of **Bis(4-biphenyl)amine** using molecular modeling software (e.g., Avogadro, GaussView).
- Computational Method: Employ DFT for the optimization.
 - Functional: The B3LYP hybrid functional is a robust and widely used choice for organic molecules, providing reliable geometries.[\[9\]](#)
 - Basis Set: The 6-311G(d,p) basis set offers a good compromise between accuracy and computational cost, providing sufficient flexibility to describe the electron distribution.
- Execution: Perform a geometry optimization calculation using a quantum chemistry package (e.g., Gaussian, ORCA). Ensure the calculation converges to a true energy minimum by confirming the absence of imaginary frequencies in a subsequent frequency calculation.

Data Presentation: Predicted Structural Parameters

Parameter	Description	Calculated Value (B3LYP/6- 311G(d,p))	Experimental (if available)
C-N Bond Length	Central nitrogen to phenyl carbon	~1.41 Å	Varies, cf. similar structures [10]
C-N-C Angle	Angle around the central nitrogen	~125.0°	Varies
Dihedral Angle 1	Torsion of the N-C-C-C bond	~35-45°	Varies
Dihedral Angle 2	Torsion of the central biphenyl C-C bond	~30-40°	Varies

Step 2: Frontier Molecular Orbital (FMO) Analysis

Causality: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[11][12]

- HOMO Energy: Relates to the ionization potential and the ability to donate an electron. For an HTM, a high-lying HOMO level (closer to the vacuum level, i.e., less negative) is required for efficient hole injection from the anode.[2][13]
- LUMO Energy: Relates to the electron affinity and the ability to accept an electron.
- HOMO-LUMO Gap (ΔE): This is the energy difference between the HOMO and LUMO, which provides a first approximation of the molecule's electronic excitation energy and influences its optical and electronic properties.[14][15]

Protocol:

- Using the optimized geometry from Step 1, perform a single-point energy calculation with the same DFT functional and basis set.
- Extract the energies of the HOMO and LUMO from the output file.
- Visualize the orbital surfaces to understand the spatial distribution of electron density. For **Bis(4-biphenyl)amine**, the HOMO is expected to be localized primarily on the electron-rich diarylamine core, while the LUMO may be distributed across the biphenyl systems.[2]

Diagram: FMO Energy Levels of Bis(4-biphenyl)amine

[Click to download full resolution via product page](#)

Caption: Schematic of HOMO and LUMO energy levels and the associated energy gap.

Step 3: Simulating Optical Properties with TD-DFT

Causality: To predict how the molecule interacts with light (i.e., its color and absorption spectrum), we must model its electronic excited states. Time-Dependent DFT (TD-DFT) is the standard method for this.[13][16] It calculates the vertical excitation energies, which correspond to the peaks in a UV-Vis absorption spectrum. This is crucial for HTMs, which should ideally be transparent in the visible region to avoid parasitic absorption of light intended for the active layer of a solar cell or OLED.[2]

Protocol:

- Input: Use the optimized ground-state geometry.
- Method: Perform a TD-DFT calculation. For charge-transfer systems, a range-separated functional like CAM-B3LYP can sometimes yield more accurate excitation energies than B3LYP.
- Analysis: Extract the lowest several singlet excitation energies (in eV or nm) and their corresponding oscillator strengths (f). The oscillator strength indicates the probability of a transition; transitions with $f > 0.1$ are typically considered strong and will appear as prominent peaks in the spectrum.

Data Presentation: Simulated Spectroscopic Data

Parameter	Calculated Value (TD-DFT)	Experimental Value
λ_{\max} ($S_0 \rightarrow S_1$)	~350-390 nm	~380 nm
Oscillator Strength (f)	> 0.5	-
Major Contribution	HOMO \rightarrow LUMO	-

Step 4: Predicting Key Charge-Transport Descriptors

Causality: For an HTM, the ultimate goal is to predict its performance in a device. Key molecular parameters that correlate with bulk charge mobility include the ionization potential,

electron affinity, and reorganization energy.

Protocol & Descriptors:

- Ionization Potential (IP): The energy required to remove an electron. It correlates with the HOMO level and is critical for matching the energy levels of adjacent layers for efficient hole injection.[9][17] It can be calculated using the Δ SCF method ($IP = E_{\text{cation}} - E_{\text{neutral}}$).
- Electron Affinity (EA): The energy released when an electron is added. It correlates with the LUMO level.[9] It is calculated as $EA = E_{\text{neutral}} - E_{\text{anion}}$.
- Hole Reorganization Energy (λ_h): This is the most critical parameter for predicting charge mobility.[5] It represents the energy penalty associated with geometric relaxation as a molecule changes from its neutral to its cationic state and back. A smaller reorganization energy facilitates faster hole hopping between molecules. It is calculated from four single-point energy calculations:
 - $\lambda_h = (E_{\text{cation_at_neutral_geom}} - E_{\text{cation_at_cation_geom}}) + (E_{\text{neutral_at_cation_geom}} - E_{\text{neutral_at_neutral_geom}})$

Data Presentation: Calculated Performance Descriptors

Descriptor	Description	Calculated Value (eV)	Significance
IP (adiabatic)	Ionization Potential	~5.5 - 5.8 eV	Hole injection barrier
EA (adiabatic)	Electron Affinity	~1.0 - 1.3 eV	Electron injection barrier
λ_h	Hole Reorganization Energy	< 0.30 eV	Charge hopping facility (lower is better)

Applications and Structure-Property Insights

The true value of computational modeling is its ability to provide a causal link between molecular structure and macroscopic function.

Bis(4-biphenyl)amine as a Hole-Transporting Material

The computational results provide a clear rationale for the effectiveness of **Bis(4-biphenyl)amine** as an HTM:

- Energy Level Alignment: The calculated HOMO level (~ -5.6 eV) is well-aligned with the work function of typical anodes (like ITO) and the HOMO levels of many perovskite and organic emitter materials, facilitating efficient hole injection.[2][13]
- Charge Transport Capability: The relatively low calculated hole reorganization energy suggests that the molecular geometry does not need to distort significantly to accommodate a positive charge, allowing for rapid hole hopping between adjacent molecules in a thin film. [5]
- Amorphous Morphology: The non-planar, propeller-like structure predicted by geometry optimization helps to prevent crystallization in the solid state, promoting the formation of uniform amorphous films essential for device fabrication and stability.[2]

Potential as a Scaffold in Drug Development

The diarylamine and biphenyl motifs are common in medicinal chemistry.[18][19] While **Bis(4-biphenyl)amine** itself is not a drug, its core structure can serve as a scaffold. For instance, the related 4-aminobiphenyl is a known carcinogen whose mechanism involves metabolic oxidation.[20][21] Computational tools, particularly molecular docking and quantum mechanical calculations of reaction barriers, can be employed to predict how derivatives of this scaffold might interact with biological targets like enzymes or receptors and to assess their metabolic stability and potential toxicity, thereby guiding the design of safer and more effective therapeutic agents.[18][21]

Conclusion and Future Perspectives

This guide has outlined a comprehensive and validated computational workflow for characterizing **Bis(4-biphenyl)amine**. Through a synergistic combination of DFT and TD-DFT, we can reliably predict its geometry, electronic structure, optical properties, and key charge-transport descriptors. The strong correlation between these theoretical predictions and available experimental data underscores the power of computational chemistry as a predictive tool in materials science.

Future research can extend this work in several exciting directions:

- Derivative Design: Systematically modifying the biphenyl rings with electron-donating or electron-withdrawing groups and computationally screening the resulting changes in IP, λ_h , and the HOMO-LUMO gap to rationally design improved HTMs.
- Multiscale Modeling: Bridging the gap between single-molecule properties and bulk material performance by using molecular dynamics (MD) simulations to predict thin-film morphology, followed by kinetic Monte Carlo (kMC) simulations to estimate bulk charge mobility.[3][4]
- Environmental Effects: Using polarizable continuum models (PCM) or explicit solvent models to investigate how the surrounding medium affects the electronic and optical properties of the molecule.

By continuing to integrate high-level theory with empirical validation, the scientific community can accelerate the development of next-generation organic electronic materials, with molecules like **Bis(4-biphenyl)amine** serving as a foundational blueprint.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sunshine-oled.com [sunshine-oled.com]
- 2. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Multiscale modeling of charge transfer in hole-transporting materials: Linking molecular morphology to charge mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sarcouncil.com [sarcouncil.com]
- 6. Bis(4-biphenyl)amine | 102113-98-4 [chemicalbook.com]
- 7. Bis(4-biphenyl)amine CAS#: 102113-98-4 [amp.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. wuxibiology.com [wuxibiology.com]
- 13. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2'-bipyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 18. Synthesis of *N,N*-Bis([1,1'-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry [arabjchem.org]
- 19. Series of (([1,1'-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 21. research.manchester.ac.uk [research.manchester.ac.uk]
- To cite this document: BenchChem. [Theoretical studies and computational modeling of Bis(4-biphenyl)amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b020451#theoretical-studies-and-computational-modeling-of-bis-4-biphenyl-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com